1-Phenyl-1,6-diazaspiro[3.4]octane
Description
Significance of Spirocyclic Scaffolds in Chemical Space Exploration
Spirocyclic scaffolds, characterized by two or more rings linked by a single common atom, are gaining increasing attention in drug discovery and chemical biology. tandfonline.com Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures. tandfonline.com This spatial arrangement allows for the projection of functional groups in a more defined and controlled manner, which can lead to improved interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com
The shift from planar molecules to those with a higher fraction of sp³-hybridized carbon atoms, a key feature of many spirocycles, is often correlated with improved physicochemical properties. tandfonline.com These can include enhanced aqueous solubility, which is a critical factor for drug efficacy, and better metabolic stability. tandfonline.comtandfonline.com Furthermore, the rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of its binding elements and potentially leading to higher efficacy and selectivity. tandfonline.com The construction of spirocyclic motifs, while sometimes synthetically challenging, is seen as an attractive strategy for increasing molecular complexity and structural novelty, which is also important for patentability. researchgate.net
The Strategic Importance of Azaspiro[3.n]alkanes, particularly Diazaspiro[3.4]octane Core Structures, in Organic Synthesis and Medicinal Chemistry Research
Within the broad class of spirocycles, azaspiro[3.n]alkanes, which incorporate one or more nitrogen atoms into the spirocyclic framework, have emerged as particularly valuable in medicinal chemistry. researchgate.net These nitrogen-containing spirocycles have generated significant interest for their potential to serve as bioisosteres for commonly used motifs like piperazine (B1678402). researchgate.net The introduction of azaspirocyclic moieties has been shown to improve properties such as solubility, basicity, and metabolic stability when compared to their more traditional six-membered ring counterparts. tandfonline.com
The diazaspiro[3.4]octane core, a specific type of azaspiro[3.n]alkane, has been identified as an emerging privileged structure in drug discovery. mdpi.com Its recent and frequent appearance in compounds with diverse biological activities underscores its importance. mdpi.com The synthesis of multifunctional spirocycles, including diazaspiro[3.4]octanes, has been achieved from common starting materials, providing versatile building blocks for further chemical elaboration. researchgate.net For instance, an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) has been developed using a [3+2] cycloaddition reaction, allowing for multi-gram scale production. researchgate.netsioc-journal.cn
Structural Classification and Nomenclature of Diazaspiro[3.4]octane Systems
The systematic naming of spiro compounds follows specific nomenclature rules. The term "spiro" is followed by brackets containing the number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. In the case of diazaspiro[3.4]octane, "diaza" indicates the presence of two nitrogen atoms in the rings, and "[3.4]" signifies that one ring has three carbon atoms (an azetidine (B1206935) ring) and the other has four carbon atoms (a pyrrolidine (B122466) ring) connected to the central spiro carbon. The "-octane" suffix denotes a total of eight atoms in the bicyclic system. The positions of the nitrogen atoms are indicated by numbers preceding the name.
| Feature | Description |
| Core Structure | Two rings joined by a single common carbon atom (the spiroatom). |
| Ring Sizes | One four-membered ring and one five-membered ring. |
| Heteroatoms | Contains two nitrogen atoms within the rings. |
| Nomenclature | "Diaza" indicates two nitrogen atoms; "[3.4]" specifies the number of atoms in each ring connected to the spiroatom; "octane" indicates the total number of atoms in the bicyclic system. |
Contextualization of 1-Phenyl-1,6-Diazaspiro[3.4]octane within the Broader Spirocyclic Amine Class and its Role as a Building Block
This compound is a specific derivative of the diazaspiro[3.4]octane core, featuring a phenyl group attached to one of the nitrogen atoms. This substitution makes it a valuable building block in organic synthesis. Spirocyclic amines, in general, are sought after for their ability to introduce three-dimensionality and novel chemical space into molecules. sigmaaldrich.com The presence of the phenyl group in this compound can influence its chemical reactivity and physical properties, and it serves as a synthetic handle for further diversification.
The development of synthetic routes to orthogonally protected diazaspiro[3.4]octane analogues has made these scaffolds versatile building blocks in medicinal chemistry. sci-hub.se These building blocks allow for the systematic exploration of the chemical space around the spirocyclic core, enabling the synthesis of libraries of compounds for biological screening. For example, a series of nitrofuran carboxamides were synthesized from a 2,6-diazaspiro[3.4]octane building block to explore their antitubercular activity. mdpi.com The ability to functionalize such spirocyclic amines at different positions allows chemists to fine-tune the properties of the final molecules for specific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1,7-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-9-7-12(14)6-8-13-10-12/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOTIMGFFYJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290515 | |
| Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-01-7 | |
| Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Stereochemical Analysis of 1,6 Diazaspiro 3.4 Octane Derivatives
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The unambiguous determination of the chemical structure of novel compounds is a cornerstone of chemical research. For complex molecules like 1-phenyl-1,6-diazaspiro[3.4]octane and its derivatives, a combination of spectroscopic techniques is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are among the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for identifying the chemical environment of each atom. For instance, in a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed 1D and 2D NMR studies have been conducted. mdpi.comresearchgate.net The chemical shifts (δ) in the ¹H NMR spectrum, reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), allow for the assignment of protons and the determination of their spatial relationships. researchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is vital for assembling the complete molecular structure. mdpi.comresearchgate.net
The following table illustrates typical NMR data that would be expected for a phenyl-substituted diazaspiroalkane, based on the analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com
Table 1: Representative NMR Data for a Phenyl-Substituted Diazaspiroalkane Derivative
| Nucleus | Technique | Observed Chemical Shifts (ppm) | Key Correlations |
|---|---|---|---|
| ¹H | 1D NMR | Aromatic protons (7.19-7.30 ppm), Methyl protons (2.73 ppm), Cyclohexane (B81311) protons (1.70-2.57 ppm) | - |
| ¹³C | 1D NMR | Carbonyl carbons (155.1, 177.3 ppm), Aromatic carbons (126.0-146.4 ppm), Spiro carbon (61.6 ppm), Cyclohexane carbons (28.5-41.5 ppm), Methyl carbon (23.1 ppm) | - |
| ¹H-¹H | COSY | Correlations between adjacent protons in the cyclohexane ring. | - |
| ¹H-¹³C | HSQC-DEPT | Direct correlation of protons to their attached carbons. | - |
Mass spectrometry is another critical analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confirmation of its molecular formula. mdpi.com For instance, the calculated mass for C₁₅H₁₈N₂O₂ is 258.1368, and a measured value of 257.1287 for the [M-H]⁺ ion would confirm the elemental composition. mdpi.com
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While spectroscopic methods provide invaluable information about the connectivity of atoms, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute and relative stereochemistry. This technique is particularly crucial for chiral molecules like many derivatives of 1,6-diazaspiro[3.4]octane.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal allows for the calculation of the electron density distribution within the molecule, and thus the positions of the individual atoms. For example, the crystal structures of various 1,5-benzodiazepine derivatives have been elucidated using this method, revealing details about their conformation and intermolecular interactions. mdpi.com In one study, the seven-membered ring was found to adopt a slightly flattened boat conformation, with substituents occupying specific axial or equatorial positions. mdpi.com
The data obtained from X-ray crystallography includes unit cell parameters (a, b, c, α, β, γ), the space group, and the final R-value, which indicates the quality of the fit between the experimental data and the final structural model. researchgate.net This information is critical for understanding the precise shape of the molecule and how it interacts with other molecules, which is of paramount importance in drug design. mdpi.com Hirshfeld surface analysis, derived from crystallographic data, can further aid in understanding intermolecular interactions. mdpi.com
Conformational Analysis and Rigidity of Spiro[3.4]octane Ring Systems in the Context of Molecular Design
The spiro[3.4]octane scaffold is considered a "privileged structure" in medicinal chemistry due to its inherent rigidity and well-defined three-dimensional geometry. mdpi.com This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. spirochem.com
The conformational analysis of spirocyclic systems reveals that they have limited conformational freedom compared to more flexible acyclic or monocyclic structures. nih.gov The spirocyclic nature locks the two rings in a perpendicular orientation, providing distinct vectors for the placement of chemical substituents. spirochem.com This controlled orientation is a key advantage in exploring chemical space and designing molecules with specific spatial arrangements to interact with biological targets. spirochem.comnih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences of these molecules. mdpi.com For the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the most stable conformation by comparing the energies of different possible structures, such as chair and twisted boat forms of the cyclohexane ring. mdpi.com These theoretical calculations, when combined with experimental NMR data (e.g., NOESY correlations), provide a comprehensive understanding of the molecule's 3D structure in solution. mdpi.com The inherent rigidity of the spiro[3.4]octane core, combined with the ability to introduce diverse substituents, makes it an attractive scaffold for the development of new drugs and functional materials. mdpi.com
Reactivity Profiles and Functionalization Strategies of Diazaspiro 3.4 Octane Scaffolds
Post-Synthetic Derivatization of Core Heterocycles
The post-synthetic derivatization of the 1,6-diazaspiro[3.4]octane core is a key strategy for the generation of diverse compound libraries. This typically involves the modification of the secondary amine at the 6-position. While specific examples for the 1-phenyl derivative are not extensively documented, the reactivity of the closely related 2,6-diazaspiro[3.4]octane scaffold provides valuable insights into potential transformations.
A common approach involves a deprotection-acylation sequence. nih.gov For instance, a Boc-protected diazaspiro[3.4]octane can be deprotected under acidic conditions, followed by acylation of the newly freed secondary amine with a variety of carboxylic acids or their activated derivatives. nih.gov This allows for the introduction of a wide range of functional groups at this position.
Table 1: Examples of Post-Synthetic Derivatization of a Related Diazaspiro[3.4]octane Scaffold
| Starting Material | Reagents and Conditions | Product | Reference |
| Boc-protected 2,6-diazaspiro[3.4]octane derivative | 1. TFA, CH2Cl2, 0 °C to rt, 1 h2. 5-nitro-2-furoic acid, CDI, DMF, rt, 1 h | 5-nitrofuroyl-substituted 2,6-diazaspiro[3.4]octane derivative | nih.gov |
Note: This table illustrates derivatization on the 2,6-diazaspiro[3.4]octane core as a proxy for the potential reactivity of the 1-Phenyl-1,6-diazaspiro[3.4]octane scaffold.
Regioselective and Chemoselective Transformations for Diverse Substituents
The presence of two distinct nitrogen atoms in the this compound core—a tertiary aniline-like nitrogen at position 1 and a secondary aliphatic amine at position 6—necessitates regioselective and chemoselective transformations for controlled functionalization. The differing nucleophilicity and steric environment of these two nitrogens are key to achieving selectivity.
The secondary amine at the 6-position is generally more nucleophilic and less sterically hindered than the aniline-like nitrogen at the 1-position. This inherent difference allows for selective reactions such as acylation, alkylation, and sulfonylation at the 6-position under standard conditions, while the 1-position remains unreacted. The strategic use of protecting groups can further control the reactivity of the two nitrogen centers, enabling sequential functionalization.
Introduction of Diverse Molecular Peripheries and Azole Substituents for Research Applications
The introduction of diverse molecular peripheries, including various azole substituents, onto the diazaspiro[3.4]octane scaffold has been shown to be a fruitful strategy in the development of new therapeutic agents. nih.gov Azoles, such as triazoles and oxadiazoles, are important pharmacophores known for their ability to participate in hydrogen bonding and other molecular interactions.
While direct examples for this compound are scarce, studies on the 2,6-diazaspiro[3.4]octane core have demonstrated the feasibility of incorporating azole moieties. nih.govresearchgate.net This is typically achieved by coupling the diazaspiro[3.4]octane scaffold with pre-functionalized azoles or by constructing the azole ring onto a suitably derivatized diazaspiro[3.4]octane. For example, a diazaspiro[3.4]octane derivative bearing a carboxylic acid or an amine can serve as a handle for the attachment of various heterocyclic systems.
Table 2: Examples of Azole Substituent Introduction on a Related Diazaspiro[3.4]octane Scaffold
| Diazaspiro[3.4]octane Derivative | Azole Precursor/Reagents | Resulting Azole-Substituted Product | Reference |
| Amine-functionalized 2,6-diazaspiro[3.4]octane | Carboxylic acid-bearing triazole, coupling agents | Triazole-appended 2,6-diazaspiro[3.4]octane | researchgate.net |
| Carboxylic acid-functionalized 2,6-diazaspiro[3.4]octane | Amine-bearing oxadiazole, coupling agents | Oxadiazole-appended 2,6-diazaspiro[3.4]octane | nih.gov |
Note: This table illustrates the introduction of azole substituents on the 2,6-diazaspiro[3.4]octane core as a model for potential functionalization of the this compound scaffold.
Nitrogen Protecting Group Manipulations and Subsequent Derivatizations (e.g., Reductive Amination, SNAr Reactions)
The strategic use and manipulation of nitrogen protecting groups are fundamental to the successful functionalization of the this compound scaffold. The secondary amine at the 6-position is often protected with a group such as tert-butoxycarbonyl (Boc) to allow for selective reactions at other positions or to facilitate purification.
Following deprotection of the nitrogen at the 6-position, a variety of derivatizations can be performed. One such important transformation is reductive amination . This reaction allows for the introduction of a wide range of alkyl or arylalkyl substituents at the 6-position by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.
Another powerful method for derivatization is the nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the deprotected this compound can act as a nucleophile, displacing a leaving group (such as a halogen) from an electron-deficient aromatic or heteroaromatic ring. This reaction is particularly useful for attaching various aryl or heteroaryl moieties to the diazaspiro[3.4]octane core, further expanding the accessible chemical space.
While specific examples of reductive amination and SNAr reactions on this compound are not prevalent in the literature, these are standard and reliable methods for the functionalization of secondary amines and are expected to be applicable to this scaffold. The choice of reaction conditions would be crucial to ensure selectivity and avoid undesired side reactions.
Computational and Theoretical Investigations of Diazaspiro 3.4 Octane Systems
Quantum Chemical Calculations on Reaction Mechanisms and Transition States of Spirocyclization Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the formation of spirocyclic systems. These ab initio methods provide detailed insights into the energetics of reaction pathways, allowing for the identification of transition states and the calculation of activation barriers.
Researchers have applied these techniques to model reactions that form aza-spiro rings. researchgate.net Methodologies often involve a combination of exhaustive conformational searches coupled with quantum mechanical calculations to map out the potential energy surface of a reaction. researchgate.net For instance, levels of theory such as B3LYP with basis sets like 6-311+G(2d,p) have been used to determine the activation energies for key stereogenic steps in spirocycle formation. researchgate.net
In studying related spirocyclization reactions, computational models have been built to understand the aminolysis of epoxides, a potential route to such scaffolds. researchgate.net Calculations at the M06-2X/6–31++G** level of theory, for example, can help conclude the most probable reaction pathway, such as whether a reaction proceeds via direct nucleophilic attack or through a base-catalyzed rearrangement. researchgate.net The primary goal of these investigations is to calculate the Gibbs free energy of the transition states relative to the reactants. youtube.com A transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.comyoutube.com This theoretical understanding is invaluable for optimizing reaction conditions to favor the desired spirocyclic product and improve synthetic yields.
Molecular Dynamics and Conformational Sampling Studies for Spirocyclic Amine Scaffolds
While quantum calculations are excellent for reaction mechanisms, molecular dynamics (MD) simulations are the preferred tool for exploring the conformational landscape of flexible molecules like diazaspiro[3.4]octane derivatives. The spirocyclic core imparts significant rigidity, yet the substituent groups and the five-membered ring can still adopt various conformations that influence biological activity. enamine.net
MD simulations generate a trajectory of a molecule's motion over time by solving Newton's equations of motion, using a force field (e.g., MMFF94, AMBER) to describe the intra- and intermolecular forces. mdpi.com This allows for the sampling of different low-energy conformations accessible to the spirocyclic scaffold. rsc.org However, standard MD can sometimes be trapped in local energy minima. To overcome this, enhanced sampling techniques like accelerated Molecular Dynamics (aMD) are employed to more efficiently cross energy barriers and explore a wider range of conformational space. nih.gov
The resulting trajectories are then analyzed to understand the scaffold's dynamic behavior. Techniques such as Principal Component Analysis (PCA) can reduce the dimensionality of the conformational data, while cluster analysis groups similar conformations together to identify the most populated and stable states. rsc.orgmdpi.com These studies are critical for understanding how the spirocyclic amine scaffold presents its chemical functionalities in three-dimensional space, which is a key determinant of its interaction with biological targets. rsc.orgnih.gov
Theoretical Predictions of Bioisosteric Potential for Spirocyclic Scaffolds (e.g., as Piperazine (B1678402) Surrogates)
One of the most promising applications of the diazaspiro[3.4]octane scaffold is as a bioisosteric replacement for the piperazine ring, a common motif in many approved drugs. mdpi.comnih.gov Bioisosteres are substituents or groups that possess similar physical or chemical properties and produce broadly similar biological effects. The theoretical basis for considering diazaspiro[3.4]octane as a piperazine surrogate lies in its unique structural properties. uniba.itresearchgate.net
Computational studies highlight several key advantages:
Increased Three-Dimensionality: Unlike the relatively flat, chair-boat conformations of piperazine, the spirocyclic scaffold is inherently more rigid and occupies a more defined, three-dimensional chemical space. enamine.net
Reduced Conformational Entropy: The rigidity of the spiro core reduces the entropic penalty upon binding to a protein target, which can lead to higher binding affinity. enamine.net
Novel Exit Vectors: The spirocyclic structure provides different exit vectors for substituents compared to piperazine, allowing for the exploration of new chemical space and potentially new interactions with a target protein. researchgate.netuniba.it
In Silico Approaches to Structure-Activity Relationship (SAR) Analysis and Ligand Design for Diazaspiro[3.4]octane Analogs
In silico methods are central to understanding the structure-activity relationships (SAR) of diazaspiro[3.4]octane analogs and guiding the design of more potent and selective ligands. nih.govnih.gov By combining computational modeling with experimental data, researchers can build predictive models that rationalize why certain structural modifications lead to changes in biological activity.
A common workflow involves molecular docking, where analogs are computationally placed into the binding site of a target protein. For example, in the development of σ2 receptor ligands, docking studies were used to analyze how piperazine replacement by diazaspiroalkanes affected binding. mdpi.com These studies revealed that key interactions, such as a salt bridge with an aspartate residue (ASP29) and π-stacking with a tyrosine residue (TYR150), were crucial for affinity. mdpi.com
The insights from such studies directly inform ligand design. The table below summarizes SAR findings from studies where diazaspiro[3.4]octane and related cores were used as piperazine bioisosteres.
| Compound Series | Target | Key SAR Finding | Computational Method | Reference |
|---|---|---|---|---|
| Benzimidazolone Derivatives | σ2 Receptor | Replacing piperazine with diazaspiroalkanes generally reduced affinity for the σ2 receptor. | Molecular Docking (AutoDock) | mdpi.com |
| Olaparib Analogs | PARP-1 | Introduction of a 2,6-diazaspiro[3.4]octane core led to a potent inhibitor (10e, IC50 = 12.6 nM) that did not cause DNA damage. | Molecular Docking | nih.govnih.gov |
| Phthalazinone Derivatives | PARP-1 | The substituent on the diazaspiro nitrogen was critical; a Boc-protecting group (10c) reduced affinity ~16-fold compared to a cyclopropanecarbonyl group (10a). | N/A | nih.gov |
| Diazaspiro[3.4]octane Series | P. falciparum | Medicinal chemistry optimization led to analogs with low nanomolar activity against the malaria parasite. | SAR analysis | mmv.orgresearchgate.net |
These examples demonstrate how in silico SAR analysis, driven by computational tools, allows for the rational optimization of lead compounds containing the 1-phenyl-1,6-diazaspiro[3.4]octane scaffold, accelerating the discovery of new therapeutic agents.
Applications and Research Significance of Diazaspiro 3.4 Octane Core in Chemical Biology and Medicinal Chemistry
Role as Privileged Structures in Contemporary Drug Discovery Research
The 2,6-diazaspiro[3.4]octane core is increasingly recognized as a privileged structure in medicinal chemistry. google.comnih.gov This designation is attributed to its recurring presence in compounds exhibiting a wide range of biological activities. The rigid, spirocyclic framework imparts a well-defined three-dimensional geometry to molecules, which can facilitate precise interactions with biological targets.
The significance of this scaffold is underscored by its incorporation into a variety of therapeutic agents targeting diverse diseases. Notable examples of biologically active compounds containing the 2,6-diazaspiro[3.4]octane motif include:
Hepatitis B capsid protein inhibitors: These agents interfere with the life cycle of the hepatitis B virus. google.com
Menin-MLL1 interaction inhibitors: These compounds are being investigated for the treatment of certain types of cancer by disrupting a key protein-protein interaction. google.com
MAP and PI3K signaling modulators: These molecules play a role in regulating cellular signaling pathways implicated in cancer and other diseases. google.com
Selective dopamine (B1211576) D3 receptor antagonists: These have potential applications in the treatment of neurological and psychiatric disorders. google.com
VDAC1 inhibitors: These compounds are being explored for their therapeutic potential in diabetes. google.com
The frequent appearance of the diazaspiro[3.4]octane core in such a diverse set of biologically active molecules highlights its utility as a versatile building block in the design of novel drugs. google.comnih.gov
Strategic Use as Three-Dimensional Inputs in Chemical Library Design
The design of chemical libraries with a high degree of three-dimensional character is crucial for identifying novel hit compounds in high-throughput screening campaigns. The inclusion of spirocyclic scaffolds like diazaspiro[3.4]octane is a key strategy to enrich libraries with non-flat molecules. These 3D structures are more likely to mimic the shapes of natural ligands and bind to the complex and often deeply buried binding sites of protein targets.
The diazaspiro[3.4]octane core offers several advantages in the context of chemical library design:
Increased sp3 character: The saturated nature of the spirocyclic system increases the fraction of sp3-hybridized carbon atoms, moving away from the flat, aromatic structures that have traditionally dominated screening collections. google.com
Novelty and diversity: The unique topology of the diazaspiro[3.4]octane scaffold provides access to novel chemical space, increasing the structural diversity of a screening library.
Scaffold for diversification: The two nitrogen atoms in the diazaspiro[3.4]octane core provide convenient points for chemical modification, allowing for the facile generation of a large number of diverse analogs. This enables a thorough exploration of the structure-activity relationships around the core scaffold.
The development of robust and scalable synthetic routes to orthogonally protected diazaspiro[3.4]octane analogues has further enhanced their utility as building blocks for medicinal chemistry and library synthesis.
Bioisosteric Replacements for Traditional Heterocycles (e.g., Piperazine (B1678402) Bioisosteres)
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. The 2,6-diazaspiro[3.4]octane core has emerged as a successful bioisosteric replacement for the commonly used piperazine moiety.
While piperazine is a valuable and widely employed scaffold, its flexibility can sometimes be a drawback, leading to entropic penalties upon binding to a target. The rigid framework of the diazaspiro[3.4]octane offers a more conformationally constrained alternative, which can lead to improved binding affinity and selectivity.
In some instances, replacing a piperazine with a diazaspiroalkane has been shown to retain or even improve the affinity of a compound for its target protein. However, this is not a universal rule, and the effect of such a substitution is target-dependent. For example, in the development of ligands for the σ2 receptor, the replacement of a piperazine moiety with diazaspiroalkanes resulted in a decrease in affinity for the σ2 receptor but a slight increase or no change in affinity for the σ1 receptor. This highlights the nuanced effects of such bioisosteric replacements and the importance of empirical testing in each case.
Applications in Preclinical Research Areas:
The versatility of the diazaspiro[3.4]octane scaffold has led to its exploration in a number of preclinical research areas, yielding promising lead compounds for various diseases.
Research on Antimalarial Agents
Malaria remains a significant global health challenge, and the development of new antimalarial agents with novel mechanisms of action is a critical priority. A novel chemical series based on the diazaspiro[3.4]octane scaffold was identified through a whole-cell high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govchemrxiv.org
These compounds demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive candidates for further development. nih.govchemrxiv.org Structure-activity relationship (SAR) studies led to the identification of analogues with low nanomolar activity against the asexual blood stage of the parasite. chemrxiv.org Furthermore, these compounds exhibited potent gametocyte-sterilizing properties, which could translate into transmission-blocking activity. chemrxiv.org Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds. chemrxiv.org
A patent has also been filed for 2,6-diazaspiro[3.4]octane pyrimidine-hydroxamic acid compounds for use in the preparation of HDAC inhibitor antimalarial drugs, further highlighting the potential of this scaffold in malaria drug discovery.
Investigation of Antitubercular Leads
Tuberculosis (TB) is another infectious disease with a major global impact, and the emergence of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. The 2,6-diazaspiro[3.4]octane core has been utilized as a scaffold for the development of potent antitubercular agents. google.comchemdiv.comnih.gov
In one study, a series of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. google.comchemdiv.com This work led to the identification of a remarkably potent antitubercular lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. google.comchemdiv.com This research demonstrated that by exploring the molecular periphery of the diazaspiro[3.4]octane core, it is possible to identify highly potent antitubercular compounds within a relatively small set of molecules. google.comchemdiv.com
Exploration as Enzyme (e.g., LTA4H, KRASG12C) and Protein-Protein Interaction (PPI) Inhibitors
The diazaspiro[3.4]octane scaffold has also been investigated for its potential to inhibit enzymes and disrupt protein-protein interactions (PPIs) that are implicated in various diseases.
While specific research on 1-phenyl-1,6-diazaspiro[3.4]octane derivatives as direct inhibitors of Leukotriene A4 hydrolase (LTA4H) is not extensively documented in the reviewed literature, the general applicability of spirocyclic scaffolds in enzyme inhibitor design suggests this could be a potential area for future investigation.
In the realm of cancer therapy, a derivative of the closely related 2,7-diazaspiro[3.5]nonane has been identified as a covalent inhibitor of KRASG12C , a mutated protein that is a key driver in many solid tumors. This compound, a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, demonstrated potent inhibition of pERK and cell growth in a KRASG12C-positive cell line and showed antitumor effects in a xenograft mouse model. This finding highlights the potential of diazaspiro scaffolds in targeting challenging cancer-related proteins.
Furthermore, the diazaspiro[3.4]octane core has been incorporated into inhibitors of protein-protein interactions (PPIs) . As mentioned earlier, compounds containing this scaffold have been identified as inhibitors of the menin-MLL1 interaction , a PPI that is critical for the development of certain types of leukemia. google.com A library designed to target PPIs, which included the diazaspiro[3.4]octane chemical series, yielded hits that were subsequently found to have antimalarial activity, demonstrating the broad utility of this scaffold in targeting diverse biological interactions.
Future Research Directions and Emerging Opportunities for Diazaspiro 3.4 Octane Scaffolds
Development of Innovative and Sustainable Synthetic Methodologies for Enhanced Accessibility
The advancement of diazaspiro[3.4]octane-based drug discovery is intrinsically linked to the development of efficient and sustainable synthetic routes. While methods exist for producing these scaffolds, there is a need for more direct, modular, and scalable approaches to facilitate their broader use in medicinal chemistry. researchgate.net Current multi-step syntheses can be a bottleneck, highlighting the urgency for innovation in this area. mdpi.comnih.gov
Future efforts will likely focus on:
Step-Economic Syntheses: Developing novel synthetic pathways that reduce the number of steps required to access the core diazaspiro[3.4]octane structure and its derivatives. researchgate.net
Modular Assembly: Creating synthetic strategies that allow for the easy and versatile introduction of a wide range of functional groups onto the spirocyclic core. researchgate.net This modularity is crucial for generating diverse compound libraries for screening. For instance, a known method involves a [3+2] cycloaddition to create the 2,6-diazaspiro[3.4]octane core, which can then be further functionalized. mdpi.comresearchgate.net
High-Throughput Synthesis and Screening of Novel Diazaspiro[3.4]octane Derivatives for Chemical Biology Applications
High-throughput synthesis (HTS) and screening are powerful tools for accelerating the discovery of new drug candidates. nih.gov Applying these technologies to diazaspiro[3.4]octane scaffolds will enable the rapid generation and evaluation of large libraries of derivatives. A novel diazaspiro[3.4]octane series was successfully identified through a high-throughput screening campaign against the malaria parasite Plasmodium falciparum, demonstrating the effectiveness of this approach. acs.orgebi.ac.uk
Key opportunities in this area include:
Automated Synthesis Platforms: Utilizing automated synthesis platforms to construct diverse libraries of diazaspiro[3.4]octane analogs with varied peripheral chemical groups. chemrxiv.org
Phenotypic Screening: Employing whole-cell phenotypic screening to identify compounds with desired biological activity without prior knowledge of the specific molecular target.
Fragment-Based Drug Discovery (FBDD): Using the diazaspiro[3.4]octane core as a novel scaffold for fragment-based approaches, where small chemical fragments are screened and then grown or linked to develop more potent leads.
A recent study on nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core demonstrated that screening a relatively small and diverse set of compounds could lead to the identification of highly potent antitubercular agents. nih.gov
Table 1: Representative Biologically Active Diazaspiro[3.4]octane Derivatives
| Compound Class | Biological Activity | Key Findings |
| Diazaspiro[3.4]octanes | Anti-malarial (multi-stage) | Identified through HTS; shows low nanomolar activity and transmission-blocking potential. acs.org |
| Nitrofuran Derivatives | Anti-tubercular | A derivative showed a minimal inhibitory concentration of 0.016 µg/mL against M. tuberculosis. nih.gov |
| Various Derivatives | Diverse Targets | Inhibitors for Hepatitis B capsid protein, menin-MLL1 interaction, and VDAC1 have been developed. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for De Novo Scaffold Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with optimized properties. frontiersin.org These computational tools can navigate the vast chemical space to identify and refine scaffolds like diazaspiro[3.4]octane for specific biological targets. nih.gov
Future integration of AI and ML will likely involve:
Generative Models: Using generative algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to create novel diazaspiro[3.4]octane derivatives from scratch. frontiersin.org These models learn from existing chemical data to generate new structures with desired characteristics. nih.govmdpi.com
Predictive Modeling: Employing ML models to predict the activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis.
Reinforcement Learning: Applying reinforcement learning frameworks to iteratively optimize molecules in a 3D environment, enhancing features like binding affinity and synthetic accessibility for specific protein targets. arxiv.org This approach can accelerate the lead optimization process. arxiv.org
Exploration of New Biological Targets and Research Modalities for Spirocyclic Amine Scaffolds
The unique 3D geometry of spirocyclic scaffolds like diazaspiro[3.4]octanes makes them ideal for targeting complex protein-protein interactions and other challenging biological targets that are often intractable with more conventional, flatter molecules. tandfonline.com The 2,6-diazaspiro[3.4]octane motif has already been identified in compounds targeting a diverse range of proteins. mdpi.com
Future research should aim to:
Expand Target Space: Systematically screen diazaspiro[3.4]octane libraries against a wider array of biological targets, including enzymes, ion channels, and receptors implicated in various diseases.
Address Undruggable Targets: Leverage the conformational rigidity and three-dimensional nature of the scaffold to design inhibitors for targets previously considered "undruggable."
Develop Chemical Probes: Synthesize functionalized diazaspiro[3.ane derivatives to serve as chemical probes for studying biological pathways and validating new drug targets.
The versatility of the scaffold is highlighted by its presence in inhibitors for a range of targets, as shown in the table below.
Table 2: Examples of Biological Targets for 2,6-Diazaspiro[3.4]octane-Containing Compounds
| Target | Therapeutic Area | Reference |
| Hepatitis B capsid protein | Infectious Disease | mdpi.com |
| Menin-MLL1 interaction | Cancer | mdpi.com |
| MAP and PI3K signaling | Cancer | mdpi.com |
| Dopamine (B1211576) D₃ receptor | Neurology | mdpi.com |
| VDAC1 | Diabetes | mdpi.com |
| Plasmodium falciparum cyclic amine resistance locus | Infectious Disease | acs.org |
Advanced Spectroscopic and Structural Biology Studies of Ligand-Target Interactions Involving Diazaspiro[3.4]octane Derivatives
A deep understanding of how a ligand binds to its target is fundamental for structure-based drug design. Advanced spectroscopic and structural biology techniques are essential for elucidating the precise interactions between diazaspiro[3.4]octane derivatives and their biological targets.
Key areas for future investigation include:
X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of diazaspiro[3.4]octane ligands in complex with their protein targets. This provides a detailed atomic-level map of the binding interactions, guiding further optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using NMR to study the conformation of the spirocyclic scaffold in solution and to map the binding interface with its target protein.
Computational Docking and Molecular Dynamics: Combining experimental data with computational simulations to model ligand-target interactions, predict binding affinities, and understand the dynamic nature of the binding process. The conformational constraint imposed by the spirocyclic scaffold can improve the accuracy of these predictions. tandfonline.com
By pursuing these future research directions, the scientific community can fully exploit the potential of 1-Phenyl-1,6-diazaspiro[3.4]octane and the broader class of diazaspiro[3.4]octane scaffolds, paving the way for the development of a new generation of innovative therapeutics.
Q & A
Q. How can cross-disciplinary approaches (e.g., chemical biology + computational science) expand applications of this compound?
- Answer : Integrate cryo-EM for target-ligand complex visualization with quantum mechanics/molecular mechanics (QM/MM) simulations to refine binding hypotheses. Collaborative frameworks like ICReDD’s "theory-experiment loops" enable iterative hypothesis testing .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, triangulate data using orthogonal methods (e.g., kinetic isotope effects + computational modeling) and reassess theoretical assumptions (e.g., solvent polarity effects on transition states) .
- Ethical Replication : Share raw datasets and computational workflows via platforms like PubChem or Zenodo to facilitate independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
